

DOPE-N-Nonadecanoyl: An In-depth Technical Guide

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Compound of Interest

Compound Name: DOPE-N-Nonadecanoyl

Cat. No.: B15546986

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOPE-N-Nonadecanoyl is a synthetic derivative of the widely used helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). The addition of a 19-carbon acyl chain (nonadecanoyl group) to the primary amine of the phosphoethanolamine headgroup significantly alters its physicochemical properties, transforming it from a non-lamellar, neutral lipid into an anionic, bilayer-forming lipid under physiological pH. This modification imparts pH-sensitive and cation-dependent fusogenic characteristics, making **DOPE-N-Nonadecanoyl** a promising component for advanced drug delivery systems, particularly in the context of liposomal formulations for targeted intracellular delivery of therapeutics. This guide provides a comprehensive overview of its core properties, synthesis, and experimental applications.

Core Physicochemical Properties

The introduction of the nonadecanoyl chain to the DOPE molecule modifies its behavior in aqueous solutions. While extensive quantitative data for this specific derivative is not widely published, its properties can be inferred from studies on other N-acylated phosphatidylethanolamines.

Table 1: Physicochemical Characteristics of **DOPE-N-Nonadecanoyl**

Property	Value	Notes
Molecular Formula	C60H114NO9P	
Molecular Weight	1024.52 g/mol	
CAS Number	1246297-94-8	
Physical State	Solid	At room temperature.
Purity	>98%	Typically supplied by commercial vendors.
Storage	-20°C	Under inert gas to prevent oxidation.
Solubility	Soluble in chloroform, methanol	The transition temperature of N-acyl PEs shows a biphasic dependence on the length of the N-acyl chain. ^[1] For a long chain like nonadecanoyl, a higher transition temperature compared to DOPE is expected.
Phase Transition Temp.	Dependent on N-acyl chain length	
Critical Micelle Conc.	Not experimentally determined	Expected to be low due to the large hydrophobic component.

Synthesis of DOPE-N-Nonadecanoyl

The synthesis of **DOPE-N-Nonadecanoyl** can be achieved through the N-acylation of DOPE with nonadecanoyl chloride. The following protocol is a representative method.

Experimental Protocol: Synthesis of DOPE-N-Nonadecanoyl

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Nonadecanoyl chloride
- Triethylamine (TEA)
- Anhydrous chloroform
- Silica gel for column chromatography
- Solvents for chromatography (e.g., chloroform/methanol gradient)

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE in anhydrous chloroform.
- **Addition of Base:** Add triethylamine to the solution. TEA acts as a base to neutralize the HCl generated during the reaction.
- **Acylation:** Slowly add a solution of nonadecanoyl chloride in anhydrous chloroform to the reaction mixture at room temperature with constant stirring.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the DOPE spot and the appearance of a new, less polar spot indicates the formation of the product.
- **Quenching:** Once the reaction is complete, quench the reaction by adding a small amount of methanol.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography using a chloroform/methanol gradient to obtain pure **DOPE-N-Nonadecanoyl**.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Liposome Formulation and Characterization

DOPE-N-Nonadecanoyl can be incorporated into liposomes to create pH-sensitive and cation-dependent drug delivery vehicles.

Experimental Protocol: Preparation of DOPE-N-Nonadecanoyl-Containing Liposomes

Materials:

- **DOPE-N-Nonadecanoyl**
- Other lipids as required (e.g., DSPC, Cholesterol)
- Chloroform
- Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Hydration:
 - Dissolve **DOPE-N-Nonadecanoyl** and other lipids in chloroform in a round-bottom flask.
 - Remove the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.
 - Hydrate the lipid film with the aqueous buffer by vortexing at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
- Extrusion:
 - To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a liposome

extruder. This process should be repeated multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

Experimental Protocol: Characterization of Liposomes

1. Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS)
- Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size (hydrodynamic diameter) and polydispersity index (PDI). For zeta potential, dilute the suspension in an appropriate low-ionic-strength buffer and measure the electrophoretic mobility.

2. Encapsulation Efficiency:

- Method: Separation of free drug from encapsulated drug followed by quantification.
- Procedure:
 - Separate the liposomes from the unencapsulated drug using size exclusion chromatography or dialysis.
 - Disrupt the liposomes with a suitable detergent (e.g., Triton X-100).
 - Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
 - Calculate the encapsulation efficiency as: $(\text{Amount of encapsulated drug} / \text{Total amount of drug}) \times 100\%$.

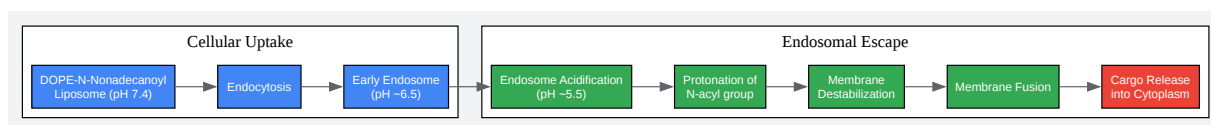
Table 2: Representative Characteristics of **DOPE-N-Nonadecanoyl** Liposomes

Parameter	Typical Value	Method
Hydrodynamic Diameter	100 - 200 nm	Dynamic Light Scattering
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering
Zeta Potential	Negative	Dependent on formulation and pH
Encapsulation Efficiency	Variable	Dependent on drug and formulation

Mechanism of Action and Signaling Pathways

The N-acylation of DOPE with a long saturated fatty acid like nonadecanoic acid converts it from a non-bilayer-forming lipid to a bilayer-forming lipid at neutral pH.[2] However, in the presence of divalent cations (like Ca^{2+}) or at acidic pH, these N-acylated PEs can revert to a non-bilayer, fusogenic state.[2][3] This property is crucial for drug delivery, as it can facilitate the fusion of the liposome with the endosomal membrane after cellular uptake, leading to the release of the encapsulated cargo into the cytoplasm.

Proposed Fusogenic Mechanism of DOPE-N-Nonadecanoyl Liposomes



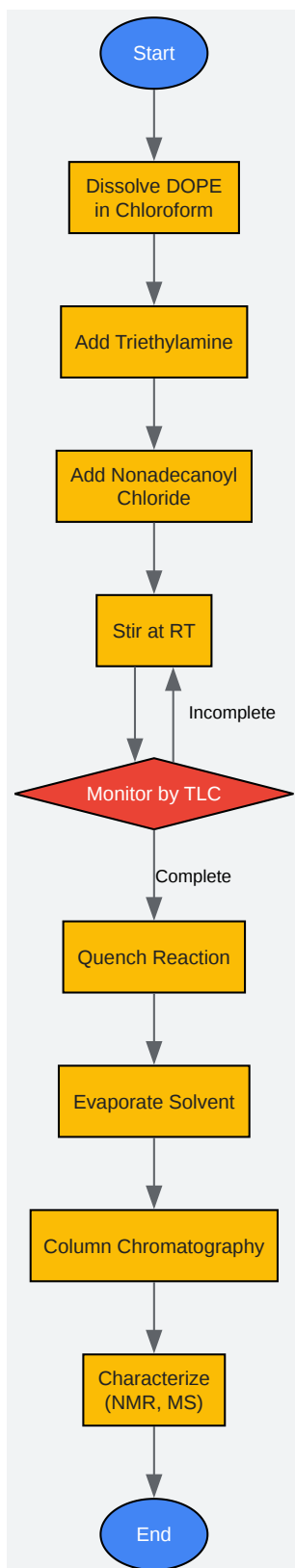
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Caption: Proposed mechanism of endosomal escape for **DOPE-N-Nonadecanoyl** liposomes.

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

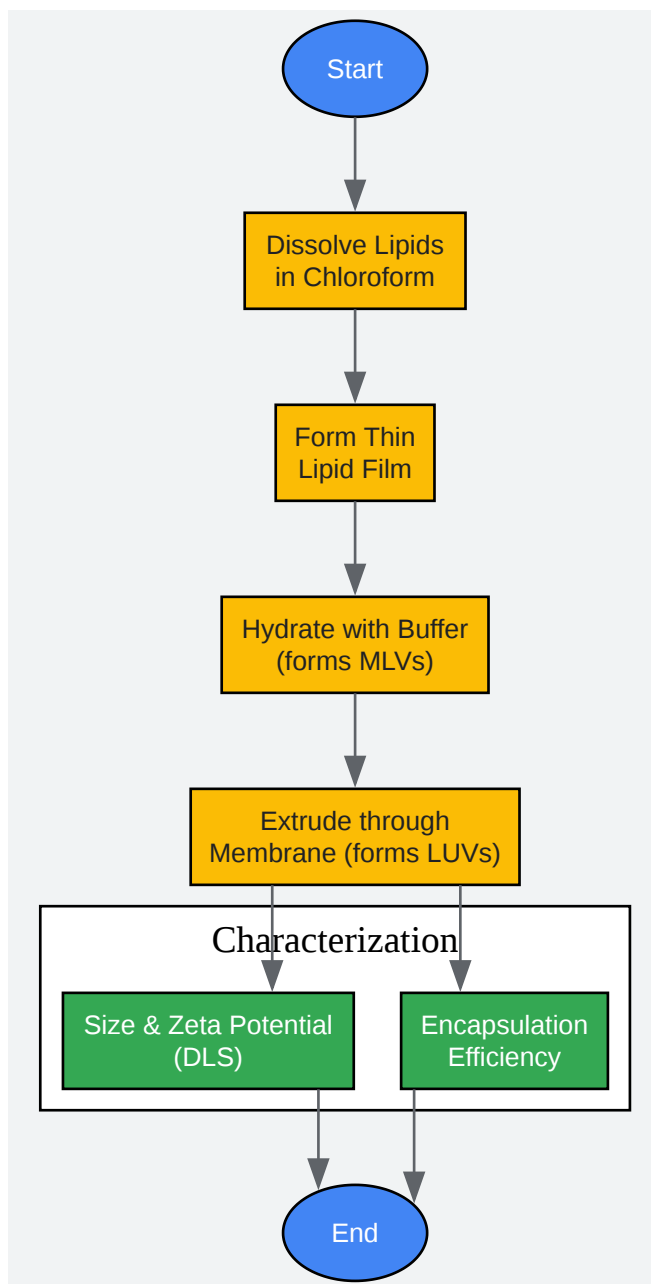
Workflow for Synthesis and Purification of DOPE-N-Nonadecanoyl



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Caption: Workflow for the synthesis and purification of **DOPE-N-Nonadecanoyl**.

Workflow for Liposome Formulation and Characterization

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Caption: Workflow for the formulation and characterization of liposomes.

Conclusion

DOPE-N-Nonadecanoyl represents a rationally designed lipid with significant potential in advanced drug delivery. Its unique pH-sensitive and cation-dependent fusogenic properties, conferred by the N-acylation of the DOPE headgroup, offer a mechanism for efficient endosomal escape of therapeutic payloads. While further research is needed to fully elucidate its specific quantitative properties and biological interactions, the foundational principles and experimental methodologies outlined in this guide provide a solid framework for its investigation and application by researchers in the field of drug development.

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References

- 1. Chain-melting transition temperatures of phospholipids with acylated or alkylated headgroups (N-acyl phosphatidylethanolamines and O-alkyl phosphatidic acids), or with alpha-branched chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase behavior of synthetic N-acylethanolamine phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cation-dependent fusogenicity of an N-acyl phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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